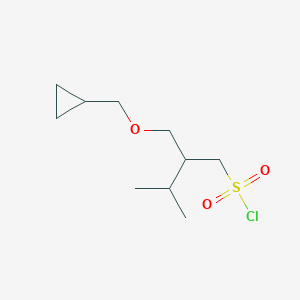
1,4-Dibromo-1,4-diphenyl-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene is a conjugated diene compound characterized by the presence of two bromine atoms and two phenyl groups attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene can be achieved through the homocoupling of β-bromostyrene using zerovalent nickel complexes. This method allows for the selective formation of the (Z,Z) isomer . Another approach involves the partial hydrogenation of the corresponding 1,3-butadiyne, which also yields the (Z,Z) stereoisomer .
Industrial Production Methods
While specific industrial production methods for (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of nickel complexes and controlled hydrogenation processes are likely to be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles, leading to the formation of polysubstituted alkenes.
Common Reagents and Conditions
Nickel Catalysts: Used in the synthesis and functionalization of the compound.
Electrophiles: Such as aryl boroxines and perfluoroalkyl iodides, which participate in addition reactions.
Major Products
The major products formed from these reactions include polysubstituted 1,3-dienes and other functionalized alkenes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Its conjugated diene structure makes it useful in the development of organic semiconductors and other electronic materials.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene system. The bromine atoms provide reactive sites for substitution and addition reactions, while the phenyl groups contribute to the compound’s stability and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene: Characterized by its specific (Z,Z) configuration and bromine atoms.
1,4-Diphenyl-1,3-butadiene: Lacks the bromine atoms but shares the conjugated diene structure.
1,4-Dibromo-2,3-diphenylbutadiene: Similar in structure but with different substitution patterns.
Propriétés
Formule moléculaire |
C16H12Br2 |
|---|---|
Poids moléculaire |
364.07 g/mol |
Nom IUPAC |
[(1Z,3Z)-1,4-dibromo-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12Br2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
Clé InChI |
VYKJGULDTAGCMJ-NFLUSIDLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C=C(\Br)/C2=CC=CC=C2)/Br |
SMILES canonique |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



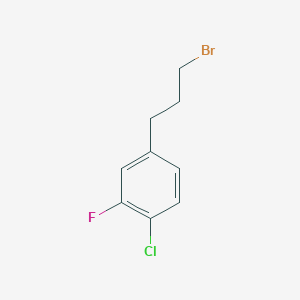
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
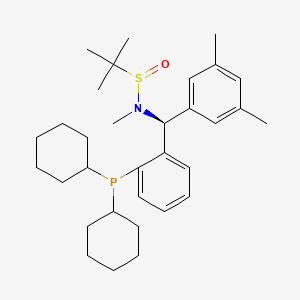
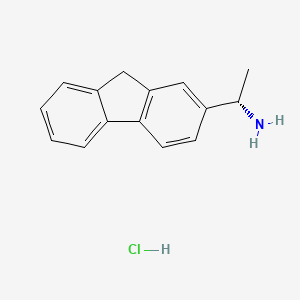

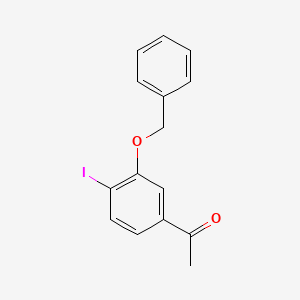
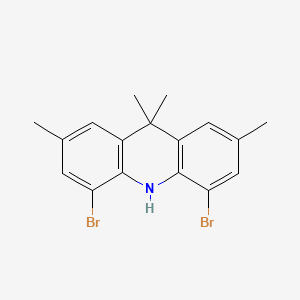
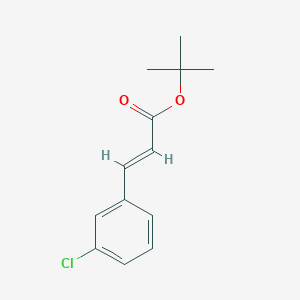
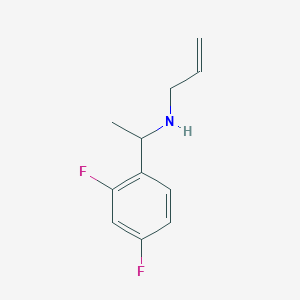
![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)

